molecular formula C7H7N3S B13674495 5-(5-Methyl-2-imidazolyl)thiazole

5-(5-Methyl-2-imidazolyl)thiazole

Cat. No.: B13674495
M. Wt: 165.22 g/mol
InChI Key: QXZRSLIDXBLALS-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-imidazolyl)thiazole: is a heterocyclic compound that features both a thiazole and an imidazole ring. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms. The combination of these two rings in a single molecule makes this compound a compound of significant interest in various fields of research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methyl-2-imidazolyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with methylglyoxal can yield the desired compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(5-Methyl-2-imidazolyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole-imidazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Methyl-2-imidazolyl)thiazole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine: In medicine, this compound and its derivatives are investigated for their potential as drug candidates. Their unique chemical properties and biological activities make them promising candidates for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-imidazolyl)thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

    Thiazole: A simpler heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms.

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.

    Benzothiazole: A fused ring system containing both benzene and thiazole rings.

    Benzimidazole: A fused ring system containing both benzene and imidazole rings.

Uniqueness: 5-(5-Methyl-2-imidazolyl)thiazole is unique due to the presence of both thiazole and imidazole rings in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(5-methyl-1H-imidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-2-9-7(10-5)6-3-8-4-11-6/h2-4H,1H3,(H,9,10)

InChI Key

QXZRSLIDXBLALS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=CS2

Origin of Product

United States

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